molecular formula C18H21ClN2O3S B2649837 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448134-09-5

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2649837
CAS No.: 1448134-09-5
M. Wt: 380.89
InChI Key: ACFAOZPAHSSKTA-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring The piperidine ring is further substituted with a 2,5-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with the chlorination of 2-hydroxypyridine to obtain 3-chloro-2-hydroxypyridine. This intermediate is then reacted with 1-(2,5-dimethylphenylsulfonyl)piperidine under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds range from 0.87 to 12.91 μM, suggesting that modifications in the pyridine structure can lead to enhanced cytotoxicity . The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Anti-inflammatory Properties

The compound has been investigated for its potential as a cyclooxygenase-2 (COX-II) inhibitor, which is relevant in treating inflammatory diseases. A related study demonstrated that certain compounds with similar structures showed potent COX-II inhibitory activity, with IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib . This positions the compound as a promising candidate for developing new anti-inflammatory therapies.

GlyT1 Inhibition

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has also been studied for its role as a GlyT1 inhibitor, relevant in treating schizophrenia. One related compound exhibited an IC50 value of 1.8 nM against the glycine transporter, indicating strong inhibitory activity . This suggests that the compound may play a role in modulating neurotransmitter systems.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through structural analogs that exhibit significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains .

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds followed by sulfonylation reactions and etherification to link the piperidine and pyridine rings . Industrial production may utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperatures.

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated various pyridine derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that specific modifications to the pyridine structure could enhance cytotoxic effects significantly compared to unmodified versions .

Case Study 2: COX-II Inhibition

Research conducted on new anti-inflammatory agents highlighted the effectiveness of sulfonamide-based compounds in inhibiting COX-II activity. Among these compounds, those structurally similar to this compound demonstrated superior potency .

Mechanism of Action

The mechanism of action of 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but it often involves the inhibition or activation of signaling pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Uniqueness

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted pyridine ring and a sulfonylated piperidine ring makes it a versatile compound for various applications.

Biological Activity

3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 373.9 g/mol. The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety linked to a piperidine ring, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, potentially leading to anti-inflammatory and anticancer effects. The piperidine moiety may enhance the compound's ability to cross biological membranes, thereby increasing its bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown efficacy against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound. In vitro studies have demonstrated moderate cytotoxicity against ovarian and breast cancer cells, indicating potential as an anticancer agent .

Antimicrobial Properties

The sulfonamide group is also associated with antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This suggests that this compound may possess similar antimicrobial properties .

Neurological Effects

Some derivatives of pyridine compounds have been investigated for their effects on the nervous system. They have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. The potential neuroprotective effects of this compound warrant further investigation in preclinical models .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds:

CompoundActivityReference
Pyrrolo[3,4-c]pyridine derivativesAnticancer (EC50 < 10 µM)
Sulfonamide derivativesAntimicrobial (inhibition of bacterial growth)
Piperidine derivativesNeuroprotective effects in animal models

In one study, the compound exhibited an EC50 value indicating significant activity against specific cancer cell lines while maintaining low toxicity towards non-cancerous cells . Another investigation highlighted the importance of substituents on the piperidine ring in enhancing the compound's biological efficacy.

Properties

IUPAC Name

3-chloro-2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13-5-6-14(2)17(12-13)25(22,23)21-10-7-15(8-11-21)24-18-16(19)4-3-9-20-18/h3-6,9,12,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFAOZPAHSSKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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